molecular formula C8H9FN2O2 B13209715 4-Amino-5-fluoro-2-methoxybenzamide

4-Amino-5-fluoro-2-methoxybenzamide

Cat. No.: B13209715
M. Wt: 184.17 g/mol
InChI Key: LGXUDZLKTNWYEQ-UHFFFAOYSA-N
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Description

4-Amino-5-fluoro-2-methoxybenzamide is an organic compound with the molecular formula C8H9FN2O2 It is a derivative of benzamide, characterized by the presence of amino, fluoro, and methoxy functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-fluoro-2-methoxybenzamide typically involves the following steps:

    Starting Material: The process begins with 4-amino-2-fluoro-5-methoxybenzoic acid.

    Amidation Reaction: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride (SOCl2) to form the corresponding acid chloride, followed by reaction with ammonia (NH3) or an amine.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with appropriate solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-fluoro-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Amino-5-fluoro-2-methoxybenzamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Amino-5-fluoro-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the hedgehog signaling pathway, which is implicated in the development of certain cancers .

Comparison with Similar Compounds

  • 4-Amino-2-fluoro-5-methoxybenzamide
  • 4-Amino-5-chloro-2-methoxybenzamide
  • 4-Amino-5-methyl-2-methoxybenzamide

Comparison: 4-Amino-5-fluoro-2-methoxybenzamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. Compared to its chloro and methyl analogs, the fluoro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

4-amino-5-fluoro-2-methoxybenzamide

InChI

InChI=1S/C8H9FN2O2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H2,11,12)

InChI Key

LGXUDZLKTNWYEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)N)F)N

Origin of Product

United States

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